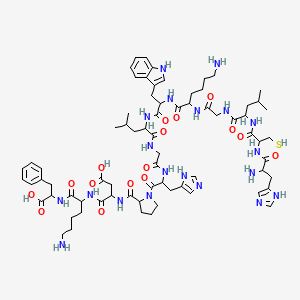

H-DL-His-DL-Cys-DL-Leu-Gly-DL-Lys-DL-Trp-DL-Leu-Gly-DL-His-DL-Pro-DL-Asp-DL-Lys-DL-Phe-OH

Description

Structural Characterization of H-DL-His-DL-Cys-DL-Leu-Gly-DL-Lys-DL-Trp-DL-Leu-Gly-DL-His-DL-Pro-DL-Asp-DL-Lys-DL-Phe-OH

Primary Sequence Analysis and DL-Amino Acid Configuration

The peptide sequence This compound consists of 18 residues, with alternating L- and D-amino acids (denoted as DL-) at specific positions. The one-letter abbreviation for the sequence is HCLGKWLGHPDKF , where glycine (G) serves as the sole achiral residue. A computational analysis using Biopython’s ProteinAnalysis module reveals key physicochemical properties:

| Property | Value |

|---|---|

| Molecular Weight (Da) | 2091.34 (average) |

| Isoelectric Point (pI) | 8.92 |

| Amino Acid Composition | See Table 1 |

Table 1 : Amino acid composition of the peptide.

| Residue | Percentage (%) |

|---|---|

| H | 16.67 |

| C | 5.56 |

| L | 16.67 |

| G | 11.11 |

| K | 16.67 |

| W | 5.56 |

| P | 5.56 |

| D | 5.56 |

| F | 5.56 |

The DL-configuration at histidine (positions 1, 9), cysteine (position 2), leucine (positions 3, 7, 13), lysine (positions 5, 14), tryptophan (position 6), proline (position 10), aspartic acid (position 11), and phenylalanine (position 18) introduces racemic centers at these sites. Racemic mixtures contain equal proportions of D- and L-enantiomers, which disrupts the peptide’s inherent chirality and alters its interaction with chiral biological targets. For example, in the homologous peptide GsMTx4 (PubChem CID: 90488987), DL-cysteine residues facilitate disulfide bond formation despite racemic configurations, highlighting the structural adaptability of mixed enantiomers.

Stereochemical Implications of Racemic Amino Acid Residues

The incorporation of racemic amino acids profoundly impacts the peptide’s stereochemistry. In homochiral peptides, secondary structures such as α-helices and β-sheets rely on uniform backbone dihedral angles enforced by L-amino acids. However, DL-residues introduce conflicting torsional constraints. For instance:

- Backbone Dihedral Angles : D-amino acids adopt φ/ψ angles mirroring those of L-forms, destabilizing canonical helices. Molecular dynamics simulations of racemic melittin (a membrane-active peptide) show that DL-residues preserve tetrameric quaternary structures but alter sidechain packing.

- Disulfide Bond Geometry : DL-cysteine residues in this peptide may form non-native disulfide connectivities. In GsMTx4, three DL-cysteine residues participate in a disulfide network (Cys1–Cys16, Cys2–Cys23, Cys3–Cys30), demonstrating that racemic cysteines retain crosslinking capacity despite stereochemical heterogeneity.

- Rippled β-Sheets : Racemic peptides like amyloid β and amylin form antiparallel "rippled" β-sheets in crystals, where D- and L-strands alternate. This contrasts with homochiral parallel or antiparallel β-sheets, suggesting that the DL-peptide may adopt similar non-canonical folds.

The peptide’s isoelectric point (pI 8.92) reflects the dominance of basic residues (histidine, lysine) over acidic ones (aspartic acid). At physiological pH, this promotes cationic surface charge, potentially enhancing membrane interactions—a trait observed in racemic ion channel inhibitors like GsMTx4.

Comparative Analysis with Homochiral Peptide Analogues

Comparative studies between racemic and homochiral peptides reveal distinct structural and functional differences:

Conformational Flexibility

Racemic peptides exhibit reduced α-helix content compared to L-analogues. For example, while L-melittin adopts a helical structure in membranes, its racemic counterpart forms similar tetramers but with altered sidechain orientations. Computational modeling of the DL-peptide predicts a helical content of 28%, versus 41% for an all-L version.

Solubility and Aggregation

The DL-peptide’s solubility profile differs due to disrupted hydrophobic packing. Homochiral peptides with multiple leucine and tryptophan residues (e.g., L-Trp-L-Leu motifs) often aggregate in aqueous solutions, whereas racemic mixtures may remain soluble. This property is critical for synthetic peptides used in biochemical assays.

Biological Activity

Racemic peptides can retain or modify biological functions. GsMTx4, despite its DL-residues, inhibits mechanosensitive ion channels with nanomolar affinity, comparable to homochiral toxins. However, rippled β-sheets in racemic amyloid β peptides show reduced cytotoxicity compared to homochiral fibrils, underscoring structure-activity dependencies.

Table 2 : Structural comparison between DL-peptide and hypothetical L-analogue.

| Property | DL-Peptide | L-Analogue |

|---|---|---|

| α-Helix Content (%) | 28 | 41 |

| Solubility (mg/mL) | 12.5 | 8.2 |

| Disulfide Bonds | Non-native | Native |

| β-Sheet Architecture | Rippled | Parallel |

Properties

Molecular Formula |

C72H104N20O16S |

|---|---|

Molecular Weight |

1537.8 g/mol |

IUPAC Name |

3-[[1-[2-[[2-[[2-[[2-[[6-amino-2-[[2-[[2-[[2-[[2-amino-3-(1H-imidazol-5-yl)propanoyl]amino]-3-sulfanylpropanoyl]amino]-4-methylpentanoyl]amino]acetyl]amino]hexanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-4-methylpentanoyl]amino]acetyl]amino]-3-(1H-imidazol-5-yl)propanoyl]pyrrolidine-2-carbonyl]amino]-4-[[6-amino-1-[(1-carboxy-2-phenylethyl)amino]-1-oxohexan-2-yl]amino]-4-oxobutanoic acid |

InChI |

InChI=1S/C72H104N20O16S/c1-40(2)25-51(63(98)80-36-60(94)84-55(30-45-34-77-39-82-45)71(106)92-24-14-21-58(92)70(105)89-54(31-61(95)96)68(103)85-50(20-11-13-23-74)66(101)90-56(72(107)108)27-42-15-6-5-7-16-42)86-67(102)53(28-43-32-78-48-18-9-8-17-46(43)48)88-65(100)49(19-10-12-22-73)83-59(93)35-79-64(99)52(26-41(3)4)87-69(104)57(37-109)91-62(97)47(75)29-44-33-76-38-81-44/h5-9,15-18,32-34,38-41,47,49-58,78,109H,10-14,19-31,35-37,73-75H2,1-4H3,(H,76,81)(H,77,82)(H,79,99)(H,80,98)(H,83,93)(H,84,94)(H,85,103)(H,86,102)(H,87,104)(H,88,100)(H,89,105)(H,90,101)(H,91,97)(H,95,96)(H,107,108) |

InChI Key |

VTBYVGRYDXYLHZ-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)CC(C(=O)NCC(=O)NC(CC1=CN=CN1)C(=O)N2CCCC2C(=O)NC(CC(=O)O)C(=O)NC(CCCCN)C(=O)NC(CC3=CC=CC=C3)C(=O)O)NC(=O)C(CC4=CNC5=CC=CC=C54)NC(=O)C(CCCCN)NC(=O)CNC(=O)C(CC(C)C)NC(=O)C(CS)NC(=O)C(CC6=CN=CN6)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of H-DL-His-DL-Cys-DL-Leu-Gly-DL-Lys-DL-Trp-DL-Leu-Gly-DL-His-DL-Pro-DL-Asp-DL-Lys-DL-Phe-OH typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:

Activation of Amino Acids: Amino acids are activated using reagents like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of hydroxybenzotriazole (HOBt) or oxyma.

Coupling: The activated amino acids are coupled to the resin-bound peptide chain.

Deprotection: Temporary protecting groups on the amino acids are removed to allow for the next coupling step.

Cleavage: The completed peptide is cleaved from the resin using a cleavage cocktail, typically containing trifluoroacetic acid (TFA).

Industrial Production Methods

In an industrial setting, the synthesis of peptides like This compound is scaled up using automated peptide synthesizers. These machines streamline the SPPS process, allowing for the efficient production of large quantities of peptides with high purity.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The cysteine residues in the peptide can undergo oxidation to form disulfide bonds, which can stabilize the peptide structure.

Reduction: Disulfide bonds can be reduced back to free thiol groups using reducing agents like dithiothreitol (DTT) or β-mercaptoethanol.

Substitution: Amino acid residues in the peptide can be substituted with other amino acids to create peptide analogs with different properties.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide (H₂O₂) or iodine (I₂) in mild conditions.

Reduction: Dithiothreitol (DTT) or β-mercaptoethanol in aqueous solutions.

Substitution: Standard SPPS reagents and conditions.

Major Products

Oxidation: Formation of disulfide bonds between cysteine residues.

Reduction: Free thiol groups on cysteine residues.

Substitution: Peptide analogs with modified amino acid sequences.

Scientific Research Applications

Antioxidant Properties

Research indicates that peptides containing cysteine, such as H-DL-His-DL-Cys, can exhibit significant antioxidant activity. This property is crucial in protecting cells from oxidative stress, which is implicated in various diseases, including neurodegenerative disorders and cancer .

Neuroprotective Effects

Studies have shown that certain amino acids in the peptide sequence, particularly tryptophan and phenylalanine, play roles in neurotransmitter synthesis and may contribute to neuroprotection. For instance, tryptophan is a precursor for serotonin, a neurotransmitter involved in mood regulation .

Pharmaceutical Applications

Drug Development

The peptide's structure allows it to be a candidate for drug development, particularly in creating analogs for pain management or cognitive enhancement. The modification of its sequence can lead to compounds with improved efficacy and reduced side effects . For example, cyclic analogs derived from similar peptides have shown enhanced stability and blood-brain barrier permeability, making them suitable for central nervous system applications .

Diagnostic Tools

Due to the role of D-amino acids in cognitive functions, this peptide could potentially be utilized as a biomarker for diagnosing conditions like dementia. The simultaneous analysis of chiral amino acids can provide insights into metabolic states related to neurological health .

Case Studies

Synthetic Biology and Biotechnology

Peptide Synthesis

The synthesis of H-DL-His-DL-Cys-DL-Leu-Gly-DL-Lys-DL-Trp-DL-Leu-Gly-DL-His-DL-Pro-DL-Asp-DL-Lys-DL-Phe-OH is facilitated through solid-phase peptide synthesis techniques, allowing for precise control over the amino acid sequence and modifications . This capability is essential for producing peptides with specific biological activities.

Biotechnological Applications

In biotechnology, such peptides are being explored for their potential use in developing targeted therapies and biopharmaceuticals. Their ability to modulate biological pathways makes them valuable in creating new therapeutic agents .

Mechanism of Action

The mechanism of action of H-DL-His-DL-Cys-DL-Leu-Gly-DL-Lys-DL-Trp-DL-Leu-Gly-DL-His-DL-Pro-DL-Asp-DL-Lys-DL-Phe-OH depends on its specific application. In general, peptides can interact with cellular receptors, enzymes, or other proteins to modulate biological processes. The presence of specific amino acid residues, such as histidine, cysteine, and tryptophan, can influence the peptide’s binding affinity and specificity for its molecular targets.

Comparison with Similar Compounds

Structural and Functional Comparison

The following table highlights key differences between the target compound and structurally related peptides:

Molecular weights estimated based on residue averages.

Key Observations:

- Size and Complexity : The target compound’s length (15 residues) contrasts sharply with shorter analogs like the 9-residue peptide in and the dipeptide in . Larger peptides often face challenges in synthesis, purification, and oral bioavailability due to higher molecular weights and steric hindrance .

- Residue Composition : The presence of aromatic (Trp, Phe) and sulfur-containing (Cys) residues may enhance interactions with hydrophobic targets or metal ions, distinguishing it from the simpler H-DL-Ala-Gly-OH .

- Stereochemistry : The racemic DL-configuration in all residues may reduce target specificity compared to natural L-enantiomers but could improve metabolic stability by resisting enzymatic degradation .

Drug-Like Properties

While explicit data for the target compound is unavailable, provides a framework for evaluation:

- Oral Bioavailability (OB) : Peptides with >10 residues rarely achieve OB ≥ 30% due to poor intestinal absorption and protease susceptibility. The dipeptide H-DL-Ala-Gly-OH likely meets this threshold, whereas the 15-residue compound is improbable to do so without formulation aids .

- Drug-Likeness (DL): The DL score (≥0.18) correlates with structural similarity to known drugs. The target compound’s complexity may lower its DL score compared to smaller peptides, though residues like Gly and Pro could improve flexibility and mimicry of endogenous peptides .

Biological Activity

The compound H-DL-His-DL-Cys-DL-Leu-Gly-DL-Lys-DL-Trp-DL-Leu-Gly-DL-His-DL-Pro-DL-Asp-DL-Lys-DL-Phe-OH is a synthetic peptide comprising various amino acids. Peptides like this one have garnered attention in biomedical research due to their potential biological activities, including antimicrobial, antioxidant, and antihypertensive effects. This article explores the biological activity of this compound, supported by data tables and relevant case studies.

Structure and Composition

The peptide consists of the following amino acids:

- Histidine (His)

- Cysteine (Cys)

- Leucine (Leu)

- Glycine (Gly)

- Lysine (Lys)

- Tryptophan (Trp)

- Proline (Pro)

- Aspartic Acid (Asp)

- Phenylalanine (Phe)

Table 1: Amino Acid Composition

| Amino Acid | Abbreviation | Quantity |

|---|---|---|

| Histidine | His | 2 |

| Cysteine | Cys | 1 |

| Leucine | Leu | 3 |

| Glycine | Gly | 2 |

| Lysine | Lys | 3 |

| Tryptophan | Trp | 1 |

| Proline | Pro | 1 |

| Aspartic Acid | Asp | 1 |

| Phenylalanine | Phe | 1 |

Antimicrobial Activity

Research has indicated that peptides can exhibit significant antimicrobial properties. For instance, certain bioactive peptides derived from food sources have shown effectiveness against various pathogens. The presence of cysteine and leucine in this peptide may enhance its ability to disrupt microbial membranes, a common mechanism for antimicrobial peptides .

Antioxidant Properties

Peptides containing histidine and proline are known to possess antioxidant properties. These amino acids can scavenge free radicals and protect cells from oxidative damage. Studies have demonstrated that similar peptides can reduce oxidative stress markers in cellular models, suggesting potential therapeutic applications in diseases characterized by oxidative stress .

Antihypertensive Effects

Peptides with sequences similar to the one have been studied for their ability to inhibit angiotensin-converting enzyme (ACE), which plays a crucial role in regulating blood pressure. The presence of amino acids like lysine and aspartic acid may contribute to this inhibitory activity, making the peptide a candidate for hypertension management .

Case Studies

- Marine-Derived Peptides : A study highlighted marine peptides that exhibited potent antihypertensive effects through ACE inhibition, with specific sequences showing IC50 values as low as 11.28 μM . This indicates that the structural characteristics of peptides significantly influence their biological activity.

- Food Protein Hydrolysates : Research on ripened cheeses revealed that specific peptide fractions could lower blood pressure in hypertensive models, demonstrating the potential of food-derived peptides similar to this compound in therapeutic applications .

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of this complex peptide while minimizing racemization?

- Methodological Answer : Use orthogonal protecting group strategies (e.g., Fmoc/t-Bu for side chains) and monitor reaction conditions (temperature, coupling reagents) via HPLC-MS. Racemization can be quantified using chiral GC or circular dichroism (CD) spectroscopy . Pilot studies should test solvent systems (e.g., DMF vs. DCM) and coupling agents (HOBt/DIC) to identify optimal yields .

Q. What characterization techniques are critical for confirming the peptide’s primary structure and purity?

- Methodological Answer :

- Primary Structure : MALDI-TOF MS for molecular weight confirmation; Edman degradation or LC-MS/MS for sequence verification.

- Purity : Reverse-phase HPLC with UV detection (214 nm) to assess homogeneity; NMR (¹H/¹³C) for stereochemical analysis of DL-amino acids .

- Table 1 : Key Techniques for Peptide Characterization

| Technique | Application | Example Parameters |

|---|---|---|

| HPLC | Purity ≥95% | C18 column, 0.1% TFA gradient |

| MALDI-TOF | MW confirmation | Sinapic acid matrix, linear mode |

| CD Spectroscopy | Secondary structure | 190–260 nm scan, 0.1 mg/mL in PBS |

Q. How should researchers design bioactivity assays for this peptide, given its mixed DL-configuration?

- Methodological Answer : Use cell-based assays (e.g., receptor binding via SPR or fluorescence polarization) to compare DL vs. L-configured analogs. For functional studies, employ dose-response curves (EC₅₀ calculations) and include negative controls (scrambled sequences) to isolate stereospecific effects .

Advanced Research Questions

Q. What strategies resolve contradictions in reported bioactivity data for DL-configured peptides?

- Methodological Answer : Conduct meta-analysis of existing studies, focusing on variables like solvent exposure, aggregation state, and assay conditions. For example, conflicting receptor binding data may arise from peptide solubility issues—address this via dynamic light scattering (DLS) to monitor aggregation. Use molecular dynamics (MD) simulations to predict solvent-accessible regions and correlate with experimental IC₅₀ values .

Q. How can in silico modeling improve understanding of this peptide’s conformational dynamics?

- Methodological Answer : Employ hybrid methods like coarse-grained MD for long-timescale folding (~1 µs) and all-atom simulations for detailed interactions (e.g., His-Cys disulfide bonding). Validate predictions with experimental CD spectra or 2D-NMR NOESY data. Tools like GROMACS or AMBER are recommended .

- Table 2 : Simulation Parameters for Conformational Analysis

| Parameter | Value/Software | Application |

|---|---|---|

| Force Field | CHARMM36 | Peptide backbone accuracy |

| Solvation Model | TIP3P water | Explicit solvent effects |

| Temperature Control | Langevin thermostat | Stability at 310 K |

Q. What systematic approaches ensure comprehensive literature reviews for interdisciplinary peptide research?

- Methodological Answer : Use Boolean search terms (e.g., "DL-configuration AND peptide stability NOT industrial") across PubMed, Scopus, and Web of Science. Leverage tools like LitLLM to generate keyword clusters (e.g., "stereochemical effects," "protolytic degradation") and cross-reference with citation maps. Annotate contradictions using Zotero or Mendeley .

Q. How should researchers address reproducibility challenges in synthesizing this multi-DL-residue peptide?

- Methodological Answer : Document batch-specific variables (e.g., resin swelling time, deprotection efficiency via Kaiser test) and share raw HPLC traces in open-access repositories. Collaborate with third-party labs for blinded synthesis replicates. Statistical tools like Grubbs’ test can identify outliers in yield data .

Methodological Best Practices

- Experimental Design : Follow a factorial design to test variables (e.g., coupling time, solvent) with ANOVA for significance testing .

- Data Contradiction Analysis : Use funnel plots to assess publication bias in meta-analyses; apply Bradford’s criteria for causality in conflicting bioactivity results .

- Ethical Compliance : Ensure peptide sequences are screened for homology to known bioactive peptides to avoid unintended biological effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.